Methyl 5-iodo-6-methoxypicolinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8INO3 |
|---|---|
Molecular Weight |
293.06 g/mol |
IUPAC Name |
methyl 5-iodo-6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H8INO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 |
InChI Key |
HQAGYKVFIHXZIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)I |
Origin of Product |
United States |
Methyl 5-iodo-6-methoxypicolinate (CAS 1823920-09-7): A Technical Guide to Orthogonal Reactivity and Synthetic Utility
Executive Summary
In modern drug discovery, the rapid assembly of complex heteroaromatic scaffolds relies heavily on strategically functionalized building blocks. Methyl 5-iodo-6-methoxypicolinate (CAS: 1823920-09-7) [1] represents a privileged, trisubstituted pyridine intermediate. By featuring three orthogonally reactive sites—a C5-iodo group, a C6-methoxy group, and a C2-methyl ester—this molecule allows chemists to execute sequential, highly regioselective transformations without the need for cumbersome protection/deprotection strategies[2].
This whitepaper provides an in-depth mechanistic analysis of the scaffold's reactivity, supported by self-validating experimental protocols designed to maximize yield and chemoselectivity in downstream drug development workflows.
Physicochemical Profiling & Structural Logic
To effectively utilize this building block, one must first understand its inherent physical properties and the "push-pull" electronic environment of the pyridine ring.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 1823920-09-7[1] |
| Chemical Formula | C₈H₈INO₃ |
| Molecular Weight | 293.06 g/mol |
| Appearance | White to pale-yellow solid |
| Electronic Nature | Amphoteric (Electron-deficient ring with localized electron-rich nodes) |
| Solubility Profile | Highly soluble in DCM, EtOAc, THF, and DMSO; Insoluble in water |
| Storage Conditions | 2–8 °C, protect from light (prevents C-I bond homolysis) |
Structural Causality
The reactivity of Methyl 5-iodo-6-methoxypicolinate is governed by the electronic interplay of its substituents:
-
C2-Methyl Ester (-M, -I effect): Withdraws electron density from the ring, making the pyridine nitrogen less basic and the ring more susceptible to nucleophilic attack.
-
C6-Methoxy Group (+M effect): Donates electron density via resonance, directly counteracting the electron-withdrawing nature of the adjacent nitrogen. This stabilizes the transition states during cross-coupling.
-
C5-Iodo Group: The C-I bond possesses the lowest bond dissociation energy among carbon-halogen bonds. The adjacent electron-donating methoxy group accelerates the oxidative addition of Palladium(0), making this site exclusively reactive under standard cross-coupling conditions[3].
Fig 1. Orthogonal reactivity map of the Methyl 5-iodo-6-methoxypicolinate scaffold.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By observing specific physical and chemical changes at each step, the operator can confirm the mechanistic success of the reaction in real-time.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5
Objective: To couple an aryl boronic acid to the C5 position without hydrolyzing the C2 methyl ester. Causality of Reagents:
-
Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand imposes steric bulk that prevents the pyridine nitrogen from coordinating to and poisoning the palladium center[4].
-
Base: K₂CO₃ is chosen over NaOH. A mild carbonate base is strong enough to transmetalate the boronic acid but weak enough to prevent the saponification of the C2 methyl ester.
-
Solvent: 1,4-Dioxane/H₂O (3:1) ensures homogeneous dissolution of both the organic building block and the inorganic base[3].
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask, combine Methyl 5-iodo-6-methoxypicolinate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Degassing (Validation Checkpoint 1): Add 1,4-Dioxane (3 mL) and H₂O (1 mL). Sparge the mixture with Argon for 15 minutes. Self-Validation: The solution should transition from a heterogeneous suspension to a deep red/orange homogeneous mixture. If it turns black, oxygen has leaked in, causing Pd-black precipitation.
-
Catalytic Cycle Execution: Seal the flask and heat to 80 °C for 4–6 hours.
-
Reaction Monitoring (Validation Checkpoint 2): After 4 hours, pull a 10 µL aliquot. Run TLC (Hexanes/EtOAc 3:1). Self-Validation: The starting material (Rf ~0.6, strongly UV active) should be fully consumed, replaced by a new, highly fluorescent spot (Rf ~0.4).
-
Quench & Extraction: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography to isolate the 5-aryl-6-methoxypicolinate derivative.
Fig 2. Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.
Protocol B: Mild Saponification of the C2 Ester
Objective: To generate 5-iodo-6-methoxypicolinic acid for subsequent amide coupling, leaving the C5-iodo and C6-methoxy groups intact. Causality of Reagents: LiOH is utilized at 0 °C. The lithium cation coordinates to the pyridine nitrogen, directing the hydroxide nucleophile specifically to the C2 carbonyl carbon, preventing unwanted nucleophilic aromatic substitution (SNAr) at the C6 position.
Step-by-Step Methodology:
-
Dissolve Methyl 5-iodo-6-methoxypicolinate (1.0 mmol) in THF/MeOH/H₂O (2:1:1, 4 mL) and cool to 0 °C in an ice bath.
-
Add LiOH·H₂O (1.5 equiv) in one portion.
-
Stir at 0 °C for 1 hour, then allow it to warm to room temperature for 2 hours.
-
Validation Checkpoint: LC-MS analysis should show the disappearance of the parent mass (m/z 293) and the appearance of the corresponding acid [M-H]⁻ (m/z 278).
-
Concentrate the mixture to remove THF/MeOH. Dilute the aqueous layer with water and acidify to pH 3 using 1M HCl.
-
Collect the resulting white precipitate via vacuum filtration and dry under high vacuum to afford the pure picolinic acid.
Reaction Matrix & Yield Expectations
Based on established literature for highly functionalized iodopyridines[3][4], the following table summarizes the expected outcomes when utilizing Methyl 5-iodo-6-methoxypicolinate in various synthetic pathways.
| Transformation Type | Reagents & Conditions | Target Site | Expected Yield Range | Chemoselectivity Profile |
| Suzuki Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, 80 °C | C5 (Iodo) | 75% – 92% | Excellent; Ester remains intact. |
| Sonogashira Coupling | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, NEt₃ | C5 (Iodo) | 65% – 85% | Good; Requires strict oxygen exclusion. |
| Saponification | LiOH·H₂O, THF/H₂O, 0 °C to RT | C2 (Ester) | > 95% | Perfect; No SNAr at C6 observed. |
| Demethylation | BBr₃, DCM, -78 °C to RT | C6 (Methoxy) | 80% – 90% | Good; Yields the 6-pyridone tautomer. |
References
-
Chemsrc. "(8E,10E)-8,10-十二碳二烯-1-醇乙酸酯 - cas号查询" (Compound database listing for 1823920-09-7). Available at:[Link]
-
The Journal of Organic Chemistry - ACS Publications. "A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam". Available at:[Link]
-
The Royal Society of Chemistry. "Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides". Available at:[Link]
Sources
Comprehensive Solubility Profiling of Methyl 5-iodo-6-methoxypicolinate (CAS: 1823920-09-7): Experimental Methodologies and Predictive Frameworks
Executive Summary
Methyl 5-iodo-6-methoxypicolinate (CAS: 1823920-09-7) is a highly functionalized, halogenated pyridine derivative utilized extensively as a building block in pharmaceutical research and advanced organic synthesis. Featuring a methyl ester, a methoxy group, and a highly reactive C-5 iodine atom, it is a prime candidate for transition-metal-catalyzed cross-coupling reactions.
However, the structural complexity that makes this compound synthetically valuable also presents unique physicochemical challenges. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the solubility profile of this molecule. We will move beyond basic data reporting to establish a self-validating experimental framework for determining its thermodynamic solubility, ensuring high-fidelity data for downstream formulation and synthetic applications.
Physicochemical Causality: Why Structure Dictates Solvation
To accurately predict and measure the solubility of Methyl 5-iodo-6-methoxypicolinate, we must first deconstruct its molecular architecture. Solvation is a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent.
-
The Iodine Atom (C-5): Iodine is a large, highly polarizable, and profoundly lipophilic halogen. It significantly increases the molecular volume and the partition coefficient (LogP), driving the compound away from aqueous solvation and toward non-polar or aprotic organic solvents.
-
The Methoxy (C-6) and Ester (C-2) Groups: While these functional groups provide four Hydrogen-Bond Acceptors (HBAs), the molecule possesses zero Hydrogen-Bond Donors (HBDs). This imbalance severely restricts its ability to form cohesive hydrogen-bonding networks in water.
-
Ester Hydrolysis Risk: The methyl ester is susceptible to hydrolysis at extreme pH levels. This chemical instability dictates that solubility assays must utilize separation-based analytical techniques (like HPLC) rather than bulk spectroscopic methods to avoid false readings from degradation products[1].
Table 1: Physicochemical and Predictive Solubility Profile
| Property | Value | Causality / Impact on Solubility |
| Molecular Weight | 293.06 g/mol | Moderate size; requires a standard solvation cavity in the solvent matrix. |
| LogP (Predicted) | ~2.5 - 3.0 | High lipophilicity driven by the heavy iodine atom; heavily favors organic solvents over aqueous media. |
| TPSA | 38.8 Ų | Low Topological Polar Surface Area restricts extensive hydrogen bonding in water. |
| H-Bond Donors | 0 | Inability to donate hydrogen bonds is the primary bottleneck for aqueous solubility. |
| H-Bond Acceptors | 4 | Weak dipole interactions with water, insufficient to overcome the lipophilic core. |
Table 2: Representative Solvent Solubility Matrix
| Solvent | Solubility Class | Estimated Range (mg/mL) | Mechanistic Rationale |
| DMSO / DMF | Freely Soluble | > 50 | Strong dipole-dipole interactions; ideal for stock solutions and cross-coupling reactions. |
| Dichloromethane (DCM) | Soluble | 10 - 50 | Excellent solvation of the lipophilic, halogenated pyridine core. |
| Methanol / Ethanol | Sparingly Soluble | 1 - 10 | Moderate H-bonding; limited by the bulky, hydrophobic iodine atom. |
| Aqueous Buffer (pH 7.4) | Practically Insoluble | < 0.1 | High crystal lattice energy and lack of H-bond donors prevent aqueous solvation. |
Experimental Protocol: Thermodynamic Solubility Determination
In early-stage drug discovery, kinetic solubility (often measured via nephelometry after DMSO dilution) is frequently used for high-throughput screening[2]. However, kinetic methods can artificially inflate solubility values due to metastable supersaturation and co-solvent effects.
For a rigorous, self-validating system, we must determine the thermodynamic solubility using the OECD 105 Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV)[3][4].
Causality Behind the Methodological Choices:
-
Why the Shake-Flask Method? It ensures true thermodynamic equilibrium between the solid crystalline phase and the saturated solution, eliminating the supersaturation artifacts common in DMSO-dilution methods[4].
-
Why HPLC-UV over UV-Plate Readers? Methyl 5-iodo-6-methoxypicolinate contains a hydrolyzable ester. If the compound degrades into picolinic acid during the 48-hour incubation, a standard UV reader will measure the combined absorbance of both the parent and the degradant, yielding a false positive. HPLC separates these species, ensuring we only quantify the intact parent molecule[1].
Step-by-Step Protocol: OECD 105 Shake-Flask Method (Modified for HPLC)
Step 1: Preparation of the Saturated Solution
-
Weigh approximately 5 mg of Methyl 5-iodo-6-methoxypicolinate into a 1.5 mL glass HPLC vial.
-
Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4). Ensure a visible excess of solid remains to guarantee saturation.
Step 2: Equilibration (The Self-Validating Step)
-
Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C.
-
Self-Validation: Prepare three parallel sets of vials to be harvested at 24, 48, and 72 hours. Equilibrium is only validated when the concentration between two successive time points varies by less than 5%[3].
Step 3: Phase Separation
-
Centrifuge the samples at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.
-
Caution: Avoid filtration through porous membranes (e.g., PTFE or Nylon) for highly lipophilic compounds, as non-specific binding to the filter can artificially lower the measured concentration[5].
Step 4: Quantification via HPLC-UV
-
Carefully aspirate the supernatant and transfer it to a clean vial. Dilute with mobile phase if necessary.
-
Inject onto a C18 Reverse-Phase HPLC column. Monitor at the compound's λmax (typically ~260-280 nm for substituted pyridines).
-
Calculate the exact concentration using a pre-established calibration curve generated from pure standards dissolved in Acetonitrile.
Figure 1: Thermodynamic solubility determination workflow utilizing the OECD 105 shake-flask method.
Synthetic Utility and Solubilization Strategies
The primary value of Methyl 5-iodo-6-methoxypicolinate lies in its C-5 iodine atom, which serves as an exceptional electrophile for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings[6][7].
Because the compound is practically insoluble in water, performing "green chemistry" aqueous couplings requires specific solubilization strategies.
Solubilization in Catalytic Cycles
To achieve homogenous catalysis, the compound is typically dissolved in a polar aprotic co-solvent (e.g., DMF, 1,4-Dioxane, or THF) before being introduced to the aqueous base and the aryl boronic acid[6]. The high solubility of the picolinate in DMF (>50 mg/mL) ensures that the oxidative addition of the Palladium catalyst to the C-I bond occurs rapidly and quantitatively in the organic phase.
Figure 2: Suzuki-Miyaura cross-coupling pathway leveraging the C-5 iodo reactivity.
Conclusion
The solubility profile of Methyl 5-iodo-6-methoxypicolinate is a direct consequence of its heavy halogenation and lack of hydrogen-bond donors. By employing rigorous, self-validating thermodynamic protocols like the OECD 105 shake-flask method coupled with HPLC-UV, researchers can accurately map its solubility landscape. This data is not merely an analytical endpoint; it is the foundational parameter required to successfully deploy this building block in complex, palladium-catalyzed synthetic pathways.
References
-
Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU). Available at: [Link]
-
Will we ever be able to accurately predict solubility? National Institutes of Health (NIH). Available at:[Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at:[Link]
-
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Technical Guide & Safety Data Protocol for Methyl 5-iodo-6-methoxypicolinate (CAS: 1823920-09-7)
Executive Summary
Methyl 5-iodo-6-methoxypicolinate is a highly functionalized pyridine derivative utilized extensively as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials[1]. As a Senior Application Scientist, it is critical to approach this compound not merely as a set of hazards, but as a reactive system where structural properties dictate both its synthetic utility and its toxicological profile. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic safety protocols, and a self-validating methodology for downstream applications.
Molecular Architecture & Physicochemical Profiling
The molecular architecture of Methyl 5-iodo-6-methoxypicolinate features three distinct reactive domains that govern its behavior in both biological and synthetic environments:
-
5-Iodo Substituent : Acts as a premium electrophilic site. The low bond dissociation energy of the C(sp2)-I bond facilitates rapid oxidative addition by low-valent transition metals (e.g., Pd(0)), making it an ideal substrate for cross-coupling reactions[2].
-
6-Methoxy Group : Functions as a strong electron-donating group (EDG) via resonance, which modulates the electron density of the pyridine ring. This stabilization is crucial for preventing premature degradation of organometallic intermediates.
-
Methyl Picolinate Core : The ester group allows for downstream derivatization (e.g., saponification to the corresponding acid or amidation), while the pyridine nitrogen serves as a potential coordination site for directing groups or metal catalysts.
Table 1: Physicochemical & Structural Data
| Property | Value |
| Chemical Name | Methyl 5-iodo-6-methoxypicolinate |
| CAS Number | 1823920-09-7 |
| Molecular Formula | C8H8INO3 |
| Molecular Weight | 293.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H2O |
Hazard Identification & Mechanistic Toxicology (The SDS Core)
Handling halogenated methoxypicolinates requires a rigorous understanding of their toxicological mechanisms. The compound is classified under the Globally Harmonized System (GHS) for several acute and chronic hazards.
Causality of Toxicity : The lipophilic nature of the methyl ester and methoxy group significantly enhances dermal penetration. Once absorbed, the halogenated pyridine core can undergo enzymatic oxidation in the liver, potentially forming reactive electrophilic species that bind to cellular nucleophiles, leading to irritation and sensitization.
Table 2: Standardized GHS Hazard Profile
| GHS Class | Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GI absorption facilitated by lipophilicity. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Disruption of lipid bilayers; covalent binding. |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Interaction with mucosal proteins. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of fine crystalline dust. |
Standardized Handling Protocols & Decontamination
To mitigate the risks outlined above, the following engineering controls and personal protective equipment (PPE) protocols must be strictly enforced.
-
Engineering Controls : All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of crystalline dust (H335).
-
PPE Selection : Standard nitrile gloves (minimum 0.11 mm thickness) are sufficient for handling the dry solid. However, if the compound is dissolved in highly permeating solvents like DMF or DMSO, heavier butyl rubber gloves must be utilized. Causality: Solvents act as chemical carriers, rapidly transporting the dissolved lipophilic picolinate through standard nitrile matrices, leading to systemic exposure.
-
Waste Segregation : All organic waste containing this compound must be strictly segregated into designated "Halogenated Organic Waste" containers[3]. Causality: Mixing halogenated waste with non-halogenated streams drastically increases disposal complexities. Incineration of halogenated compounds requires specialized high-temperature scrubbers to prevent the formation of highly toxic polychlorinated/polyiodinated dibenzodioxins and furans[4].
Downstream Synthetic Utility: Suzuki-Miyaura Cross-Coupling
The primary application of Methyl 5-iodo-6-methoxypicolinate is its use as an electrophile in palladium-catalyzed carbon-carbon bond-forming reactions[5]. The following self-validating protocol details the Suzuki-Miyaura cross-coupling at the 5-iodo position.
Reagents:
-
Methyl 5-iodo-6-methoxypicolinate (1.0 equiv, 1.0 mmol, 293 mg)
-
Arylboronic Acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl2 (0.05 equiv, 5 mol%)
-
K2CO3 (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 10 mL)
Step-by-Step Methodology:
-
Reaction Assembly : Charge a 25 mL Schlenk tube with the picolinate, arylboronic acid, Pd(dppf)Cl2, and K2CO3. Causality: Assembling the solid reagents first minimizes the risk of aerosolizing the hazardous picolinate during solvent addition.
-
Degassing (Critical Step) : Add the 1,4-Dioxane/H2O mixture. Subject the suspension to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) peroxo species, which would stall the catalytic cycle[5].
-
Thermal Activation : Seal the tube and heat to 85 °C for 4 hours. Causality: The choice of 1,4-dioxane (bp 101 °C) ensures the solvent does not boil off, while 85 °C provides the necessary activation energy for the transmetalation step without hydrolyzing the methyl ester.
-
Self-Validating Check : After 4 hours, sample 10 µL of the organic layer and analyze via LC-MS. Validation: The complete disappearance of the starting material mass (m/z = 293.06) and the emergence of the product mass confirms the successful turnover of the catalytic cycle. If starting material persists, oxygen ingress has likely occurred; re-degas and add an additional 2 mol% of Pd(dppf)Cl2.
-
Quenching and Segregation : Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 x 10 mL). Waste Disposal: The aqueous layer must be separated from the organic layer. The organic layer (containing halogenated byproducts and unreacted starting material) must be disposed of in a "Halogenated Waste" carboy[6].
Workflow Visualization
The following diagram maps the logical progression from hazard assessment through the catalytic cycle to safe waste disposal.
Fig 1. Safety and experimental workflow for the Suzuki-Miyaura coupling of the picolinate.
References
-
Title : Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source : Canadian Science Publishing URL :[Link]
-
Title : Chemical waste labelling and disposal Source : Monash University Health Safety & Wellbeing URL :[Link]
Sources
- 1. 53880-51-6_(8E,10E)-8,10-十二碳二烯-1-醇乙酸酯CAS号:53880-51-6_(8E,10E)-8,10-十二碳二烯-1-醇乙酸酯【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. monash.edu [monash.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.utoronto.ca [chemistry.utoronto.ca]
Whitepaper: Strategic Synthesis and Regioselective Iodination of Methyl 5-iodo-6-methoxypicolinate
Executive Summary
Methyl 5-iodo-6-methoxypicolinate (CAS: 1823920-09-7) is a highly versatile, bifunctional pyridine building block widely utilized in drug discovery and API development ()[1]. The orthogonal reactivity of its functional groups—a highly reactive iodine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a directing methoxy group—makes it an indispensable scaffold for synthesizing complex heteroaromatic therapeutics. This technical guide outlines a highly efficient, three-step synthetic route starting from commercially available 6-chloropicolinic acid, emphasizing the mechanistic causality behind reagent selection and regiocontrol.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis is designed as a self-validating system, ensuring high purity and yield at each intermediate stage. The sequence follows three distinct chemical transformations:
-
Carboxyl Protection (Esterification): Converting 6-chloropicolinic acid to its methyl ester prevents unwanted side reactions (such as decarboxylation or nucleophilic attack on the free acid) and significantly improves the solubility of the intermediate in organic solvents for subsequent steps.
-
Nucleophilic Aromatic Substitution ( SNAr ): The 6-chloro substituent is highly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen. Displacement with methoxide smoothly installs the crucial electron-donating methoxy group via a stable Meisenheimer intermediate.
-
Regioselective Electrophilic Aromatic Substitution (EAS): The core mechanistic challenge is directing the iodine exclusively to the 5-position. The methoxy group at C6 is a strong π -donor, activating both the ortho (C5) and para (C3) positions. However, the C3 position is sterically shielded by the adjacent methyl ester at C2 and electronically deactivated by the ester's electron-withdrawing inductive effect. Consequently, the electrophilic attack by the iodonium species ( I+ ) is exclusively directed to the C5 position. The use of N-Iodosuccinimide (NIS) activated by a Brønsted acid is a well-established protocol for this type of regioselective iodination, avoiding the harsh oxidative conditions of traditional elemental iodine mixtures ()[2].
Experimental Workflows
Step 1: Synthesis of Methyl 6-chloropicolinate
-
Causality: Thionyl chloride ( SOCl2 ) is utilized not merely as a source of HCl catalyst, but to transiently form the highly reactive acid chloride. This ensures quantitative conversion to the ester without relying on the equilibrium-driven limitations of standard Fischer esterification.
-
Protocol:
-
Suspend 6-chloropicolinic acid (1.0 eq) in anhydrous methanol (0.5 M) under an inert N2 atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add SOCl2 (1.5 eq) dropwise over 30 minutes to control the exothermic evolution of SO2 and HCl gases.
-
Gradually warm the reaction to room temperature, then heat to reflux for 12 hours.
-
Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3 , and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate.
-
-
Self-Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show a single spot with an Rf of ~0.6. LC-MS must confirm the mass [M+H]+=172.0 .
Step 2: Synthesis of Methyl 6-methoxypicolinate
-
Causality: A pre-formed solution of sodium methoxide in methanol is used to drive the SNAr reaction. The reflux conditions provide the necessary activation energy to overcome the aromatic stabilization, yielding the methoxy derivative efficiently.
-
Protocol:
-
Dissolve Methyl 6-chloropicolinate (1.0 eq) in anhydrous methanol (0.5 M).
-
Add Sodium methoxide (NaOMe, 25 wt% in MeOH, 1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Quench the reaction by cooling to room temperature and adding a stoichiometric amount of acetic acid to neutralize excess methoxide, preventing ester hydrolysis.
-
Remove methanol under reduced pressure, partition the residue between water and dichloromethane (DCM), extract, dry, and concentrate.
-
-
Self-Validation Checkpoint: 1H NMR must show the disappearance of the 6-chloro pyridine multiplet and the appearance of a sharp, diagnostic singlet at ~3.95 ppm corresponding to the newly installed −OCH3 group.
Step 3: Synthesis of Methyl 5-iodo-6-methoxypicolinate
-
Causality: NIS is selected over elemental iodine due to its mild nature and precise delivery of electrophilic iodine. Trifluoroacetic acid (TFA) acts as a crucial Brønsted acid catalyst; it protonates the succinimide carbonyl of NIS, significantly enhancing the electrophilicity of the iodine atom and facilitating rapid aromatic substitution at room temperature ()[3].
-
Protocol:
-
Dissolve Methyl 6-methoxypicolinate (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M).
-
Add TFA (0.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Shield the reaction flask from light (using aluminum foil) to prevent radical side reactions, and add NIS (1.2 eq) in three portions over 15 minutes.
-
Stir the reaction at room temperature for 8–12 hours.
-
Quench the reaction with saturated aqueous Na2S2O3 to reduce any unreacted iodine species. Extract with EtOAc, wash with brine, dry, and purify via flash column chromatography (Hexane/EtOAc gradient).
-
-
Self-Validation Checkpoint: 1H NMR must reveal two distinct doublets with an ortho coupling constant ( J≈8.0 Hz) for the C3-H and C4-H protons, confirming substitution exclusively at the C5 position. LC-MS must show [M+H]+=293.9 .
Quantitative Data & Reaction Parameters
| Step | Chemical Transformation | Reagents & Conditions | Yield (%) | Primary Validation Method |
| 1 | Esterification | SOCl2 (1.5 eq), MeOH, 0 °C to Reflux, 12 h | 92 - 95% | LC-MS ( [M+H]+ 172.0), TLC |
| 2 | Methoxylation ( SNAr ) | NaOMe (1.5 eq), MeOH, Reflux, 4 h | 88 - 90% | 1H NMR ( −OCH3 singlet at ~3.95 ppm) |
| 3 | Regioselective Iodination | NIS (1.2 eq), TFA (0.2 eq), MeCN, RT, 8 h | 80 - 85% | 1H NMR (Two doublets, J≈8 Hz) |
Process Visualization
Figure 1: Three-step synthetic workflow for Methyl 5-iodo-6-methoxypicolinate.
References
-
Title: Iodoarenes synthesis by iodination or substitution Source: Organic Chemistry Portal URL: [Link]
-
Title: A New Rapid and Specific Iodination Reagent for Phenolic Compounds Source: MDPI (Org Journal) URL: [Link]
Sources
Application Note: Optimized Base Selection for Suzuki-Miyaura Cross-Coupling of Methyl 5-iodo-6-methoxypicolinate
Executive Summary & Substrate Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. However, highly functionalized heteroaromatic substrates demand precise optimization to prevent off-target degradation. Methyl 5-iodo-6-methoxypicolinate presents a unique triad of chemical reactivity:
-
C5-Iodo Reactivity: The iodo group is highly reactive toward oxidative addition by Palladium(0), allowing for milder reaction temperatures.
-
C6-Methoxy & Pyridine Ring: The electron-rich pyridine nitrogen acts as a Lewis base, which can coordinate to the palladium center and cause catalyst poisoning.
-
C2-Methyl Ester Vulnerability: This is the critical bottleneck. The methyl ester is acutely sensitive to saponification (hydrolysis) under the standard aqueous basic conditions typically required for boronic acid transmetalation.
To achieve high yields, the reaction must utilize a base that is strong enough to form the requisite boronate ate-complex, yet mild or non-nucleophilic enough to preserve the ester moiety.
Mechanistic Causality: Base Selection & Ligand Design
The Transmetalation vs. Saponification Paradox
In a standard Suzuki coupling, bases like NaOH or Ba(OH)2 are used to convert trivalent boronic acids into nucleophilic, tetravalent boronate complexes. However, strong aqueous bases rapidly attack the carbonyl carbon of the methyl ester, leading to irreversible hydrolysis into picolinic acid. This not only destroys the target molecule but also generates a highly polar carboxylic acid that complicates purification.
To circumvent this, researchers must rely on weak, non-nucleophilic, or anhydrous bases .1[1]. Alternatively,2[2] due to its large ionic radius and solubility in organic solvents.
Overcoming Catalyst Poisoning
Because the pyridine ring can coordinate to the palladium catalyst,3[3]. The steric bulk of these biarylphosphine ligands physically blocks the pyridine nitrogen from coordinating to the metal center, ensuring the catalyst remains active for the cross-coupling cycle.
Caption: Mechanistic logic tree for base and ligand selection to prevent ester hydrolysis and catalyst poisoning.
Base Selection Matrix
The following table summarizes the quantitative and qualitative performance of various bases when applied to methyl ester-containing substrates.
| Base | Relative pKa | Ester Tolerance | Transmetalation Efficiency | Recommended Solvent System |
| KF (Powder) | ~3.2 (HF) | Excellent | High (Forms fluoroborates) | Anhydrous THF or Dioxane |
| Cs2CO3 | ~10.3 | High | High | Dioxane / Toluene (Anhydrous) |
| K3PO4 | ~12.3 | Moderate-High | Very High | 4[4] |
| K2CO3 | ~10.3 | Moderate | Moderate | Biphasic (THF/Water) |
| NaOH / KOH | ~13.8 | Poor (Hydrolyzes) | Very High | Aqueous (Avoid for esters) |
Self-Validating Experimental Protocols
Protocol A: Anhydrous Fluoride-Activated Coupling (Maximum Ester Protection)
This protocol utilizes anhydrous Potassium Fluoride ( KF ). Fluoride ions have a high affinity for the empty p-orbital of boron, activating the boronic acid without introducing hydroxide nucleophiles that could attack the ester.
Reagents:
-
Methyl 5-iodo-6-methoxypicolinate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or Pinacol ester (1.2 equiv, 1.2 mmol)
-
Anhydrous KF powder (3.0 equiv, 3.0 mmol)
-
Pd2(dba)3 (2 mol% Pd)
-
SPhos ligand (8 mol%)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or using standard Schlenk techniques, add the substrate, boronic acid, KF , Pd2(dba)3 , SPhos, and the internal standard to an oven-dried reaction vial.
-
Degassing: Seal the vial with a PTFE septum. Evacuate and backfill with Argon three times.
-
Solvent Addition: Inject 5.0 mL of anhydrous, sparged THF via syringe.
-
Reaction Execution: Stir the mixture at 40°C for 4-6 hours.
-
Self-Validation: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the starting mass and the presence of the product mass. If the mass of picolinic acid (M-14) is observed, moisture has breached the system.
-
-
Workup: Quench the reaction with water (10 mL) and extract with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate.
-
NMR Validation: Run a crude 1H -NMR. The preservation of the methyl ester is confirmed by a sharp singlet integrating to 3H at approximately δ 3.9 ppm.
Caption: Step-by-step experimental workflow for Protocol A (Anhydrous Fluoride-Activated Coupling).
Protocol B: Mild Biphasic Coupling with Potassium Phosphate
If the boronic acid is insoluble in strictly anhydrous media, a biphasic system using K3PO4 can be employed. 6[6], and biphasic conditions limit the physical contact time between the aqueous base and the organic-soluble ester.
Reagents:
-
Methyl 5-iodo-6-methoxypicolinate (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
K3PO4 (2.0 equiv, 2.0 mmol)
-
Pd(OAc)2 (5 mol%)
-
XPhos (10 mol%)
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a 10:1 mixture of 1,4-Dioxane and Water. Bubble Argon through the solvent mixture for 20 minutes to thoroughly deoxygenate.
-
Reagent Mixing: Add all solid reagents to a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Execution: Add the degassed solvent mixture (5.5 mL). Heat the reaction to 70°C under an Argon atmosphere.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The product will migrate, while any hydrolyzed picolinic acid byproduct will remain stuck on the baseline due to its high polarity.
-
Workup: Cool to room temperature. Separate the organic layer, wash with saturated aqueous NH4Cl to neutralize any remaining base, dry over MgSO4 , and concentrate in vacuo.
Sources
purification of Methyl 5-iodo-6-methoxypicolinate by column chromatography
Application Note: Optimization of Normal-Phase Silica Gel Chromatography for the Purification of Methyl 5-iodo-6-methoxypicolinate
Executive Summary
Methyl 5-iodo-6-methoxypicolinate is a highly valuable building block in medicinal chemistry, frequently utilized in transition-metal-catalyzed cross-coupling reactions to construct complex heteroaryl scaffolds [2]. Its synthesis via direct electrophilic iodination of methyl 6-methoxypicolinate often yields a crude mixture containing the desired 5-iodo product, the 3-iodo regioisomer, and over-iodinated species. This Application Note details a highly optimized, self-validating normal-phase silica gel chromatography protocol designed to isolate the target compound with >98% purity, bypassing common pitfalls associated with heterocyclic purification.
Chemical Profiling & Chromatographic Causality
To design a self-validating purification protocol, one must first understand the molecular behavior of the target compound on a stationary phase:
-
Electronic Effects on Separation: The methoxy group at the C6 position acts as a strong electron-donating group via resonance, directing electrophilic iodination primarily to the C5 position (para-like) and C3 position (ortho-like). The resulting regioisomers exhibit subtle differences in their overall dipole moments. The 5-iodo isomer, having the heavy, lipophilic iodine atom adjacent to the methoxy group, presents a different steric and electronic surface to the silica stationary phase compared to the 3-iodo isomer, allowing for separation.
-
Why Normal-Phase Silica Works Without Modifiers: A common challenge in purifying pyridine derivatives is severe band tailing caused by hydrogen bonding between the basic pyridine nitrogen and the acidic silanol groups of the silica gel. However, in methyl 5-iodo-6-methoxypicolinate, the nitrogen atom is sterically and electronically shielded by the adjacent C2 ester and C6 methoxy groups. This drastically reduces its basicity, allowing for sharp elution profiles using a simple Hexane/Ethyl Acetate (EtOAc) solvent system without the need for basic modifiers like triethylamine (TEA).
-
The Necessity of Dry Loading: Halogenated methoxypyridines often exhibit poor solubility in non-polar solvents like pure hexanes. Attempting a liquid load by dissolving the crude mixture in dichloromethane (DCM) will cause the DCM to act as a strong localized eluent, dragging the compound down the column prematurely and destroying resolution. Dry loading the sample onto silica gel ensures a perfectly flat, narrow initial band, maximizing the theoretical plates of the column.
Fig 1. Electrophilic iodination pathways generating the target and common co-eluting impurities.
Quantitative Data: TLC Solvent Optimization
To achieve the optimal retention factor (Rf) of ~0.3 for flash chromatography [1], various solvent systems were screened using silica gel 60 F254 plates. The target compound is highly UV-active at 254 nm.
| Solvent System (v/v) | Target (5-iodo) Rf | 3-iodo Regioisomer Rf | Diiodo Impurity Rf | Resolution Quality |
| 100% Hexanes | 0.00 | 0.00 | 0.05 | Poor (No migration) |
| 5% EtOAc / Hexanes | 0.10 | 0.15 | 0.25 | Poor (Excessive retention) |
| 15% EtOAc / Hexanes | 0.32 | 0.45 | 0.60 | Optimal (ΔRf > 0.1) |
| 30% EtOAc / Hexanes | 0.65 | 0.70 | 0.85 | Poor (Co-elution risk) |
| 5% MeOH / DCM | 0.85 | 0.85 | 0.90 | Poor (No separation) |
Table 1. Thin-Layer Chromatography (TLC) optimization data.
Visualized Purification Workflow
Fig 2. Step-by-step chromatographic purification workflow for Methyl 5-iodo-6-methoxypicolinate.
Step-by-Step Preparative Protocol
Based on the foundational rapid chromatographic techniques established by Still et al. [1].
1. Preparation of the Dry Load (Self-Validating Step)
-
Weigh the crude reaction mixture (e.g., 5.0 g).
-
Dissolve the crude material in a minimal amount of DCM (~20 mL) in a round-bottom flask.
-
Add 10.0 g of silica gel (60 Å, 230–400 mesh) to the solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Validation Check: The powder must not clump; clumping indicates residual DCM which will act as a localized strong eluent and disrupt the column bed.
2. Column Packing
-
Select a glass column with a 50 mm internal diameter (suitable for 5 g of crude).
-
Prepare a slurry of 150 g of silica gel in 300 mL of 15% EtOAc in Hexanes.
-
Pour the slurry into the column in a single, continuous motion. Use positive air pressure to pack the bed tightly. Ensure the solvent line never drops below the silica bed.
3. Sample Application
-
Carefully pour the dry-loaded silica powder evenly onto the flat surface of the packed silica bed.
-
Add a 1 cm protective layer of clean, dry sea sand on top of the sample to prevent physical disturbance during solvent addition.
4. Isocratic Elution
-
Carefully fill the column with the 15% EtOAc/Hexanes eluent.
-
Apply positive air pressure to achieve a steady flow rate of approximately 2.0 inches/minute (5 cm/min) [1].
5. Fraction Collection & UV Detection
-
Collect 25 mL fractions in test tubes.
-
Monitor the elution using a handheld UV lamp (254 nm) against the glass column. The target compound will appear as a dark, UV-absorbing band.
-
Spot fractions on a TLC plate and develop in 15% EtOAc/Hexanes to confirm the presence of the pure target (Rf = 0.32).
6. Pooling and Concentration
-
Combine all fractions containing exclusively the spot at Rf 0.32.
-
Concentrate in vacuo to yield pure Methyl 5-iodo-6-methoxypicolinate as a solid/heavy oil.
Troubleshooting & Mechanistic Insights
-
Band Tailing: If minor tailing is observed despite the steric shielding of the pyridine ring, verify the quality and moisture content of the silica gel. Highly active (over-dried) silica can sometimes cause irreversible adsorption. Adding 1% methanol to the eluent can outcompete these strong hydrogen-bonding sites without significantly altering the Rf.
-
Co-elution with 3-iodo Isomer: If the ΔRf is less than 0.1 during the run, the column is likely overloaded. Reduce the sample-to-silica ratio from 1:30 to 1:50, or decrease the EtOAc concentration to 10% to increase the overall retention time and improve resolution.
References
-
Title: Rapid chromatographic technique for preparative separations with moderate resolution Source: The Journal of Organic Chemistry URL: [Link][1]
-
Title: Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers Source: Chemical Science (National Institutes of Health / PMC) URL: [Link][2]
Sources
Application Note: Advanced Recrystallization Protocol for Methyl 5-iodo-6-methoxypicolinate
Introduction & Physicochemical Rationale
Methyl 5-iodo-6-methoxypicolinate (CAS: 1823920-09-7) is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in medicinal chemistry and agrochemical development[1]. The molecule possesses a unique amphiphilic character dictated by its substituents:
-
5-Iodo Group: Significantly increases molecular weight and lipophilicity, enhancing the compound's intrinsic crystallinity.
-
6-Methoxy & 2-Methyl Ester Groups: Introduce localized polarity and hydrogen-bond accepting capabilities.
Because of this specific electronic and steric environment, the crude product—often contaminated with unreacted picolinic acids, homocoupling byproducts, or transition-metal catalyst residues from prior iodination or cross-coupling steps—requires a highly controlled purification strategy[2]. Recrystallization via a binary solvent/anti-solvent system is the most thermodynamically efficient method to achieve >99% purity for substituted picolinate esters[3].
Solvent System Selection & Thermodynamics
Selecting the correct solvent system requires balancing the solute's high solubility at elevated temperatures with its insolubility at lower temperatures. For halogenated pyridine-2-carboxylates, an Ethyl Acetate/Hexanes binary system is considered the gold standard[3][4].
Ethyl acetate acts as the primary solvent, effectively solvating the polar ester and methoxy groups at its boiling point. Hexanes act as the anti-solvent, disrupting the solvation shell and forcing the lipophilic iodo-aromatic core into a highly ordered crystal lattice upon cooling.
Table 1: Quantitative Solvent Profiling for Picolinate Esters
| Solvent System | Primary B.P. (°C) | Anti-Solvent B.P. (°C) | Polarity Index (Primary) | Suitability & Rationale |
| Ethyl Acetate / Hexanes | 77.1 | 68.0 | 4.4 | Optimal. Excellent thermal differential; prevents "oiling out" of the ester[3]. |
| Dichloromethane / Hexanes | 39.6 | 68.0 | 3.1 | Alternative. Useful for highly lipophilic impurities, but the low B.P. limits supersaturation[3]. |
| Methanol / Water | 64.7 | 100.0 | 5.1 | Not Recommended. High risk of ester hydrolysis at elevated temperatures[2]. |
| Isopropanol (Neat) | 82.5 | N/A | 3.9 | Sub-optimal. Good single solvent, but yields are often lower due to moderate cold solubility[3]. |
Mechanistic & Experimental Workflows
The interplay between the primary solvent and the anti-solvent is critical to avoiding amorphous precipitation. The diagram below illustrates the mechanistic disruption of the solvation shell.
Mechanistic role of the solvent/anti-solvent pair during crystallization.
Step-by-step recrystallization workflow for substituted picolinate esters.
Self-Validating Recrystallization Protocol
This protocol is engineered to be self-validating; each step contains internal checks to ensure the thermodynamic pathway favors pure crystal growth over impurity entrapment.
Step 1: Primary Dissolution
-
Place the crude Methyl 5-iodo-6-methoxypicolinate in a round-bottom flask equipped with a reflux condenser.
-
Add a minimal volume of Ethyl Acetate (approximately 3-5 mL per gram of crude solid).
-
Heat the mixture to a gentle reflux (approx. 75–77 °C) using an oil bath or heating mantle until the solid dissolves.
-
Causality: Using the absolute minimum volume of the primary solvent ensures that the solution will reach supersaturation rapidly upon the addition of the anti-solvent, maximizing the final recovery yield.
Step 2: Hot Filtration (Impurity Scavenging)
-
If the solution is cloudy or contains dark particulates (often residual palladium from cross-coupling reactions), perform a hot filtration[2].
-
Pass the boiling solution through a pre-warmed fluted filter paper or a Celite pad into a clean, heated Erlenmeyer flask.
-
Causality: Removing insoluble inorganic salts and catalyst residues while the solution is hot prevents these impurities from acting as nucleation sites, which would otherwise trap contaminants within the growing crystal lattice.
Step 3: Anti-Solvent Addition & Cloud Point Saturation
-
Maintain the filtered solution at a near-boiling temperature.
-
Slowly add hot Hexanes dropwise while swirling the flask continuously.
-
Stop adding hexanes the exact moment the solution becomes faintly turbid and the turbidity persists after swirling (the "cloud point").
-
Add 1–2 drops of hot Ethyl Acetate just until the solution becomes completely clear again.
-
Validation Checkpoint: If the compound begins to "oil out" (form liquid droplets instead of a uniform cloudiness), the solvent ratio is incorrect, or the temperature dropped too quickly. Reheat the mixture until homogeneous and add 1-2 mL of Ethyl Acetate before proceeding[2].
Step 4: Nucleation & Controlled Cooling
-
Remove the flask from the heat source. Cap it loosely and allow it to cool completely undisturbed to room temperature (approx. 20–25 °C) over 1–2 hours.
-
Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for an additional 30–45 minutes.
-
Causality: Slow, undisturbed cooling allows the molecules to arrange into a thermodynamically stable, highly ordered crystal lattice, naturally excluding impurities. Rapid cooling forces kinetic precipitation, which traps impurities and degrades the purity of the final product[2].
Step 5: Isolation & Drying
-
Collect the newly formed crystals via vacuum filtration using a Büchner funnel.
-
Wash the crystal cake with a small volume of ice-cold hexanes (1-2 mL).
-
Leave the crystals under a vacuum for 15 minutes, then transfer them to a vacuum desiccator to dry to a constant weight.
-
Causality: Washing with ice-cold hexanes removes residual mother liquor containing concentrated impurities without dissolving the purified product.
Analytical Validation
To confirm the success of the recrystallization and the removal of starting materials, the following analytical validations must be performed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular ion mass (m/z ~293) and estimate organic purity by assessing the absence of unreacted iodination precursors[5].
-
Proton NMR (1H NMR, CDCl3): Verify structural integrity. Ensure the presence of the methyl ester singlet (~3.9 ppm) and the methoxy singlet, confirming that no ester hydrolysis occurred during the thermal cycling[6].
Sources
- 1. CAS:1823343-86-7, 5-Iodo-6-methoxypicolinic acid-毕得医药 [bidepharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2003011853A1 - 6-aryl-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Interpreting the Molecular Signature: A Guide to the Mass Spectrometry of Methyl 5-iodo-6-methoxypicolinate
Abstract
This comprehensive application note provides a detailed guide for the interpretation of mass spectrometry data for Methyl 5-iodo-6-methoxypicolinate, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. This document outlines the fundamental principles of its ionization and fragmentation behavior, offers a step-by-step protocol for sample analysis, and presents a detailed interpretation of the expected mass spectrum. By understanding the characteristic fragmentation patterns, researchers can confidently identify and characterize this molecule and its analogs in complex matrices. This guide is intended for researchers, scientists, and drug development professionals working with heterocyclic compounds and utilizing mass spectrometry for structural elucidation.
Introduction: The Significance of Substituted Picolinates
Methyl 5-iodo-6-methoxypicolinate belongs to the picolinate class of compounds, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). These structures are prevalent in a wide array of biologically active molecules and are key building blocks in medicinal chemistry. The presence of iodo and methoxy substituents on the pyridine ring significantly influences the molecule's chemical properties, reactivity, and, importantly, its behavior in a mass spectrometer.
Accurate structural confirmation is a cornerstone of chemical research and drug development. Mass spectrometry is an indispensable tool for this purpose, providing precise molecular weight information and valuable structural insights through the analysis of fragmentation patterns. This application note will delve into the specific mass spectrometric characteristics of Methyl 5-iodo-6-methoxypicolinate to facilitate its unambiguous identification.
Predicted Mass Spectrum and Fragmentation Pathway
The interpretation of a mass spectrum hinges on understanding how a molecule fragments under specific ionization conditions. For Methyl 5-iodo-6-methoxypicolinate, we can predict a series of characteristic fragmentation patterns based on the inherent stability of the pyridine ring and the nature of its substituents.
Molecular Ion Peak (M+)
The molecular formula for Methyl 5-iodo-6-methoxypicolinate is C₈H₈INO₃. The expected monoisotopic mass of the molecular ion is approximately 292.96 g/mol . In positive-ion mode electrospray ionization (ESI), the protonated molecule, [M+H]⁺, would be observed at an m/z of approximately 293.97.
Key Fragmentation Pathways
The fragmentation of Methyl 5-iodo-6-methoxypicolinate is expected to be driven by the loss of its substituents and cleavage of the ester group. The following are the most probable fragmentation pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy and methyl ester groups is the loss of a methyl radical, which would result in a fragment ion at [M-15]⁺.
-
Loss of Methanol (CH₃OH): The methoxy group can be eliminated as a neutral methanol molecule, particularly in the protonated species, leading to a fragment at [M+H-32]⁺.
-
Loss of the Methoxycarbonyl Radical (•COOCH₃): Cleavage of the ester group can result in the loss of the methoxycarbonyl radical, yielding a fragment corresponding to the iodinated and methoxylated pyridine ring.
-
Loss of Iodine Radical (•I): The carbon-iodine bond is relatively weak and can cleave to release an iodine radical, resulting in a significant fragment ion at [M-127]⁺. This is a characteristic fragmentation for iodo-substituted aromatic compounds.[1]
-
Sequential Losses: A combination of these losses can also occur, leading to a cascade of fragment ions. For instance, the initial loss of a methyl radical could be followed by the loss of carbon monoxide (CO).
The predicted fragmentation cascade is visualized in the following diagram:
Caption: Predicted fragmentation pathway for Methyl 5-iodo-6-methoxypicolinate.
Predicted Quantitative Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the key ions of Methyl 5-iodo-6-methoxypicolinate in positive-ion mode.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | ~293.97 | Protonated molecular ion |
| [M+H-15]⁺ | ~278.97 | Loss of a methyl radical (•CH₃) |
| [M+H-32]⁺ | ~261.97 | Loss of methanol (CH₃OH) |
| [M+H-59]⁺ | ~234.97 | Loss of methoxycarbonyl radical (•COOCH₃) |
| [M+H-127]⁺ | ~166.97 | Loss of an iodine radical (•I) |
Experimental Protocols
To obtain high-quality mass spectra of Methyl 5-iodo-6-methoxypicolinate, proper sample preparation and instrument settings are crucial. The following protocols provide a general framework that can be adapted to specific instrumentation.
Sample Preparation
-
Stock Solution: Prepare a stock solution of Methyl 5-iodo-6-methoxypicolinate in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
For analysis by LC-MS, a reversed-phase column is typically suitable.
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over several minutes to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
Mass Spectrometry Parameters
The following are general parameters for a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Collision Energy (for MS/MS): For fragmentation analysis (MS/MS), a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation and observe the daughter ions.
This experimental workflow is depicted in the following diagram:
Caption: General experimental workflow for LC-MS analysis.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating.
-
Isotopic Pattern: The presence of iodine (a monoisotopic element) will result in a clear molecular ion peak without a significant M+2 peak, which is characteristic of chlorine or bromine. This provides an initial check for the presence of the correct halogen.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS is recommended. The measured accurate mass of the molecular ion and its fragments should be within a narrow tolerance (e.g., < 5 ppm) of the calculated theoretical mass. This provides a high degree of confidence in the elemental composition of the observed ions.
-
MS/MS Fragmentation: The fragmentation pattern observed in an MS/MS experiment should be consistent with the predicted pathways. The presence of the expected fragment ions provides strong evidence for the proposed structure.
Conclusion
The mass spectrometric analysis of Methyl 5-iodo-6-methoxypicolinate provides a wealth of information for its structural confirmation. By understanding the characteristic ionization behavior and fragmentation pathways, researchers can confidently identify this compound. The protocols outlined in this application note provide a robust starting point for developing analytical methods for this and related substituted picolinates. The combination of accurate mass measurements and detailed fragmentation analysis offers a powerful tool for the structural elucidation of novel compounds in drug discovery and chemical synthesis.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Technical Support Center: Synthesis of Methyl 5-iodo-6-methoxypicolinate
Welcome to the technical support guide for the synthesis of Methyl 5-iodo-6-methoxypicolinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes, increase purity, and streamline your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the primary synthetic pathway and the roles of key reagents.
Q1: What is the most common synthetic route to Methyl 5-iodo-6-methoxypicolinate?
A1: The most prevalent and logical synthetic route begins with a commercially available precursor, 6-hydroxypicolinic acid.[1] The synthesis is typically a three-step process:
-
Esterification: The carboxylic acid of 6-hydroxypicolinic acid is first converted to its methyl ester, yielding Methyl 6-hydroxypicolinate. This is a standard reaction often carried out using methanol with a catalytic amount of strong acid (like H₂SO₄) or by using a reagent like thionyl chloride in methanol.[2]
-
O-Methylation: The hydroxyl group at the 6-position is then methylated to form Methyl 6-methoxypicolinate. A common method involves using a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide (MeI).[3]
-
Iodination: The final step is the regioselective iodination of the pyridine ring at the 5-position. This is an electrophilic aromatic substitution, typically achieved using N-Iodosuccinimide (NIS) as the iodine source, often in the presence of an acid catalyst or in a suitable solvent like acetonitrile or DMF.[4][5]
Q2: Why is N-Iodosuccinimide (NIS) the preferred reagent for the iodination step?
A2: N-Iodosuccinimide (NIS) is favored for several key reasons that align with the demands of pharmaceutical synthesis.[4] Unlike harsher reagents like molecular iodine (I₂), NIS operates under milder conditions, which helps to prevent the degradation of sensitive functional groups on the molecule.[5] Its key advantages include:
-
High Regioselectivity: NIS, particularly when used with an acid catalyst, can selectively iodinate specific positions on electron-rich aromatic and heterocyclic rings.[6] In the case of Methyl 6-methoxypicolinate, the methoxy group is an activating ortho-, para-director, guiding the iodine to the 3- and 5-positions. Steric hindrance from the adjacent ester group at the 2-position typically favors substitution at the 5-position.
-
Improved Safety and Handling: NIS is a crystalline solid that is easier and safer to handle than molecular iodine or iodine monochloride.
-
Reduced Byproduct Formation: The mild nature of NIS minimizes over-iodination and other side reactions, leading to a cleaner reaction profile and simplifying purification.[4]
Q3: What is the mechanistic role of the acid catalyst in NIS iodination?
A3: In electrophilic iodination with NIS, an acid catalyst plays a crucial role in activating the NIS to generate a more potent electrophilic iodine species. The reaction mechanism generally proceeds as follows:
-
The acid (e.g., trifluoroacetic acid or sulfuric acid) protonates the carbonyl oxygen of the succinimide ring of NIS.
-
This protonation makes the nitrogen atom more electron-deficient, which in turn weakens the N-I bond.
-
This polarization makes the iodine atom significantly more electrophilic (approaching an "I⁺" character), rendering it highly reactive towards the electron-rich pyridine ring.
-
The activated electrophile is then attacked by the π-electrons of the pyridine ring, leading to the formation of the desired iodinated product after deprotonation.
This activation allows the reaction to proceed efficiently even with moderately activated aromatic systems.[6]
Part 2: Troubleshooting Guide - Identifying and Mitigating Byproducts
This section is formatted to help you diagnose and solve specific issues related to impurity and byproduct formation during your synthesis.
Issue 1: Incomplete Iodination
Q: My post-reaction analysis (TLC, LC-MS) shows a significant amount of starting material, Methyl 6-methoxypicolinate. How can I drive the reaction to completion?
A: The presence of unreacted starting material is a common issue that points to insufficient reactivity.
-
Causality: This is often due to inadequate activation of the N-Iodosuccinimide (NIS) or reaction conditions that are too mild. The methoxy group on the pyridine ring is activating, but the ring nitrogen is deactivating, so the substrate is not exceptionally reactive.
-
Troubleshooting Steps:
-
Introduce a Catalyst: If not already used, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or a Lewis acid.[5][6] This will activate the NIS, making it a stronger electrophile.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. Monitor carefully by TLC to avoid degradation or byproduct formation.
-
Increase Stoichiometry of NIS: A slight excess of NIS (e.g., 1.1 to 1.3 equivalents) can help push the reaction to completion. Avoid a large excess to prevent di-iodination.
-
Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like acetonitrile or DMF.
-
Issue 2: Formation of Di-iodinated Byproduct
Q: I've identified a byproduct with a mass corresponding to the addition of two iodine atoms. What causes this and how can I prevent it?
A: The formation of a di-iodinated species, likely Methyl 3,5-diiodo-6-methoxypicolinate, indicates the reaction is too reactive.
-
Causality: Once the first iodine atom is attached at the 5-position, the ring becomes slightly more deactivated. However, under harsh conditions (high temperature, strong acid catalysis, or large excess of NIS), a second iodination can occur at the next most activated position, which is the 3-position.
-
Mitigation Strategies:
-
Control NIS Stoichiometry: Use no more than 1.05 - 1.1 equivalents of NIS. Ensure the NIS is accurately weighed and added portion-wise to the reaction mixture to avoid localized high concentrations.
-
Reduce Reaction Temperature: Perform the reaction at room temperature or even 0 °C. This will slow down the second iodination step more significantly than the first.
-
Weaker Acid Catalyst: If using a strong acid like triflic acid, consider switching to a milder one like TFA or acetic acid.[6]
-
-
Purification: This byproduct can often be separated from the desired mono-iodinated product by column chromatography on silica gel, as the di-iodinated compound is typically less polar.
Issue 3: Presence of N-Methylated Byproduct
Q: My NMR spectrum shows a singlet integrating to 3H in the downfield region (~4.0-4.3 ppm) and my mass spectrum has a peak 14 amu higher than my starting material (Methyl 6-methoxypicolinate). What is this?
A: This is a strong indication of N-methylation of the pyridine ring, forming a pyridinium salt. This byproduct typically arises during the O-methylation step (Step 2).
-
Causality: While the hydroxyl group is more acidic and preferentially deprotonated, the pyridine nitrogen is also a nucleophile. If the methylating agent (methyl iodide) is added too quickly or at too high a temperature, it can react with the nitrogen atom of the starting material or the product.[3]
-
Prevention:
-
Control Temperature: Add the methyl iodide slowly and maintain a low temperature (e.g., 0 °C) during the addition.
-
Choice of Base/Solvent: Using a strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF is standard. Ensure the deprotonation of the hydroxyl group is complete before adding the methyl iodide.
-
-
Removal: Being a salt, this byproduct is highly polar. It can typically be removed by an aqueous workup. If it persists, it will not move from the baseline on a silica gel TLC plate developed with non-polar to moderately polar eluents (e.g., hexanes/ethyl acetate).
Issue 4: Hydrolysis of the Methyl Ester
Q: I am seeing a byproduct that corresponds to the mass of 5-iodo-6-methoxypicolinic acid. How did my ester hydrolyze?
A: The hydrolysis of the methyl ester to the corresponding carboxylic acid can occur if water is present under either acidic or basic conditions.
-
Causality:
-
During Iodination: If your acid catalyst contains water or if the reaction is not performed under anhydrous conditions, acid-catalyzed hydrolysis can occur, especially if the reaction is heated for a prolonged period.
-
During Workup: Using a strong basic wash (like NaOH) during the workup procedure can saponify the ester.
-
-
Prevention and Removal:
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, particularly for the iodination step if an acid catalyst is used.
-
Mild Workup: Use a mild base like sodium bicarbonate (NaHCO₃) for aqueous washes instead of sodium hydroxide or potassium carbonate.
-
Purification: The resulting carboxylic acid is much more polar than the desired ester. It can be removed by washing the organic layer with a dilute solution of NaHCO₃, which will extract the acidic byproduct into the aqueous layer.
-
Part 3: Experimental Protocols and Data
Protocol 1: Troubleshooting by TLC Analysis
A well-run Thin Layer Chromatography (TLC) is your first and best tool for diagnosing issues.
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A 30:70 mixture of Ethyl Acetate : Hexanes is a good starting point. Adjust polarity as needed.
-
Visualization:
-
UV light (254 nm) to see aromatic compounds.
-
Potassium permanganate (KMnO₄) stain to visualize most organic compounds.
-
-
Spotting: Spot the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM) on the plate.
| Compound | Expected Relative Rf | Notes |
| Methyl 6-methoxypicolinate (SM) | Higher (Less Polar) | Travels further up the plate. |
| Methyl 5-iodo-6-methoxypicolinate (Product) | Intermediate | The main product spot. |
| Methyl 3,5-diiodo-6-methoxypicolinate | Highest (Least Polar) | The iodine atoms reduce polarity. |
| 5-iodo-6-methoxypicolinic acid (Hydrolysis) | Lowest (Most Polar) | May streak or remain at the baseline. |
| N-Methylated Pyridinium Salt | Baseline | Highly polar, will not move from origin. |
Protocol 2: Purification by Recrystallization
If column chromatography is not ideal for large scales, recrystallization can be an effective method to remove minor impurities.[7][8]
-
Solvent Screening: Test small amounts of the crude product in various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate) to find a system where the product is soluble when hot but poorly soluble when cold.
-
Procedure: a. Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield. e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the purified crystals under vacuum.
Part 4: Diagrams and Workflows
Reaction and Byproduct Formation Pathway
The following diagram illustrates the desired synthetic pathway and the points at which common byproducts are formed.
Troubleshooting Workflow
This workflow provides a logical sequence for identifying an unknown impurity found during reaction monitoring.
References
-
Pharmaffiliates. (2025, August 18). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]
-
ACS Publications. (2019, July 2). Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands | Organic Process Research & Development. Retrieved from [Link]
-
Wiley Online Library. (2024). Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activation. Retrieved from [Link]
-
Oakwood Chemical. N-Iodosuccinimide. Retrieved from [Link]
-
ACS Publications. (2013, March 8). Cyclization and N-Iodosuccinimide-Induced Electrophilic Iodocyclization of 3-Aza-1,5-enynes To Synthesize 1,2-Dihydropyridines and 3-Iodo-1,2-dihydropyridines | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. Scheme 2. O-Methylation of 3-hydroxypyridine. Retrieved from [Link]
-
Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). Retrieved from [Link]
-
ResearchGate. Accumulation of 6-hydroxypicolinic acid (a), 6-hydroxylutidinic acid.... Retrieved from [Link]
-
TSI Journals. (2018, June 2). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. Retrieved from [Link]
-
ACS Publications. (2025, January 9). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. US5082777A - Process for the production of 6-hydroxynicotinic acid.
-
Springer Nature. (2024, June 10). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Retrieved from [Link]
-
MilliporeSigma. METHYL 5-AMINO-6-IODOPICOLINATE | 872355-60-7. Retrieved from [Link]
-
Organic Syntheses. N-L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved from [Link]
-
Organic Syntheses. Procedure. Retrieved from [Link]
-
Crysdot LLC. Methyl 5-iodo-6-methoxynicotinate. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1951). 251. Pyrimidine reactions. Part III. The methylation product of 4-amino-6-hydroxypyrimidine, and related compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. c5sc02983j1.pdf. Retrieved from [Link]
-
MDPI. (2020, September 16). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]
- Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
-
PMC. Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]
-
European Patent Office. (2003, September 24). PURIFICATION OF AN ORGANOMETALLIC COMPOUND BY RECRYSTALLIZATION - EP 1259516 B1. Retrieved from [Link]
-
MDPI. (2023, July 7). Extraction and Purification of Bioactive Compounds. Retrieved from [Link]
- Google Patents. (2005, January 13). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.
-
ResearchGate. (2023, April 4). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]
- 4. calibrechem.com [calibrechem.com]
- 5. N-Iodosuccinimide [oakwoodchemical.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. data.epo.org [data.epo.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: The Effect of Base on Methyl 5-iodo-6-methoxypicolinate Reaction Rate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of the base in palladium-catalyzed cross-coupling reactions involving Methyl 5-iodo-6-methoxypicolinate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions effectively.
Troubleshooting Guides & FAQs
Here, we address common issues encountered during cross-coupling reactions with Methyl 5-iodo-6-methoxypicolinate, focusing on the impact of base selection on the reaction rate and overall success.
Q1: My Suzuki-Miyaura coupling reaction with Methyl 5-iodo-6-methoxypicolinate is sluggish or has stalled. Could the base be the issue?
A1: Absolutely. The choice and quality of the base are critical factors in the Suzuki-Miyaura catalytic cycle.[1][2] A suboptimal base can lead to slow reaction rates or complete failure. Here’s a breakdown of potential issues and solutions:
-
Inadequate Base Strength: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[1][3] If the base is too weak, this activation is inefficient, slowing down the entire catalytic cycle.
-
Troubleshooting: If you are using a weak base like sodium bicarbonate (NaHCO₃) or an organic amine like triethylamine (Et₃N) with limited success, consider switching to a stronger inorganic base.[1] Commonly effective bases for Suzuki couplings include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][2][4]
-
-
Poor Solubility: For the base to be effective, it must have some solubility in the reaction medium. If the base is completely insoluble, its ability to deprotonate the boronic acid is severely limited.
-
Troubleshooting: Cesium carbonate (Cs₂CO₃) is often a good choice in more challenging couplings due to its higher solubility in many organic solvents compared to other inorganic bases.[1] Alternatively, using a biphasic solvent system (e.g., Toluene/H₂O) with vigorous stirring can improve the interaction between the organic-soluble reactants and the aqueous-soluble base.[2]
-
-
Base Purity and Handling: The presence of water can be detrimental, leading to protodeboronation of the boronic acid, an unproductive side reaction that consumes your starting material.[5]
-
Troubleshooting: Ensure your base is anhydrous and finely ground to maximize its surface area and reactivity.[5] Storing bases in a desiccator and handling them quickly in the air is good practice.
-
Q2: I'm observing significant homocoupling of my boronic acid. How can the choice of base influence this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5] While not directly caused by the base, the reaction conditions influenced by the base can play a role.
-
Reaction Rate vs. Side Reactions: A slow, inefficient reaction provides more opportunity for side reactions like homocoupling to occur. By choosing a base that promotes a faster, more efficient catalytic cycle, you can often minimize the formation of byproducts.
-
Optimizing Base Equivalents: Using an appropriate amount of base is crucial. Typically, 1.5 to 3.0 equivalents of base relative to the limiting reagent are recommended.[2] Insufficient base can stall the reaction, while an excessive amount doesn't necessarily improve the rate and can sometimes promote side reactions.
Q3: For a Buchwald-Hartwig amination with Methyl 5-iodo-6-methoxypicolinate, what are the key considerations for base selection?
A3: In the Buchwald-Hartwig amination, the base's role is to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate, which then undergoes reductive elimination to form the desired C-N bond.[6][7]
-
Matching Base Strength to Amine pKa: The acidity of the N-H bond in the amine coupling partner is a critical factor.
-
Primary and Secondary Alkylamines: These generally require a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) for efficient deprotonation.[7]
-
Anilines and other less basic amines: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient and can be advantageous when base-sensitive functional groups are present in the substrates.[7][8]
-
-
The "Base Effect" in Aminations: Research has shown that for weak carbonate bases, the physical properties (particle shape and size) and molar excess can significantly increase the reaction rate, especially when deprotonation is the rate-limiting step.[9][10] This highlights the importance of using a high-quality, finely powdered base.
-
Solvent and Base Compatibility: The choice of solvent can influence the effectiveness of the base. Nonpolar solvents may favor anionic bases, while polar solvents can affect the stability of intermediates.[11]
Q4: Can organic bases be used for cross-coupling reactions with this substrate?
A4: Yes, soluble organic bases can be used and offer the advantage of creating homogeneous reaction conditions, which can be beneficial for kinetics and scale-up.[12][13]
-
Common Organic Bases: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been successfully employed in some cross-coupling reactions.[14][15]
-
Mechanistic Considerations: The effect of organic bases on the reaction rate can be complex. Depending on the specific base and its binding properties, increasing its concentration can either accelerate or inhibit the reaction.[12] Kinetic studies may be necessary to determine the optimal concentration for your specific system.
Q5: I am performing a Sonogashira coupling. What is the role of the amine base in this reaction?
A5: In a classic Sonogashira reaction, an amine base, such as triethylamine or diisopropylamine, serves a dual purpose.[16][17][18]
-
Deprotonation of the Alkyne: It deprotonates the terminal alkyne to form the reactive acetylide.
-
Scavenging HX: It neutralizes the hydrogen halide (HI in this case) that is generated during the catalytic cycle.
-
Troubleshooting Poor Yields: If you are experiencing low yields, inefficient deprotonation of the alkyne could be the culprit. Using a stronger amine base or a combination of an amine and an inorganic base might be necessary.[17] Copper-free Sonogashira protocols often employ different base systems, so consulting the specific literature for those conditions is recommended.[17]
Data Summary: Base Screening for a Model Suzuki-Miyaura Reaction
The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction. While the specific substrate is not Methyl 5-iodo-6-methoxypicolinate, the trends are generally applicable and highlight the importance of base selection.
| Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Na₂CO₃ | Toluene/H₂O | 90-100 | High | [1] |
| K₂CO₃ | Toluene/H₂O | 90-100 | High | [1] |
| K₃PO₄ | Toluene/H₂O | 90-100 | Very High | [1][5] |
| Cs₂CO₃ | Dioxane | 100 | Very High | [1][5][14] |
| Et₃N | Toluene | 90-100 | Low | [1] |
| NaOH | Toluene/H₂O | 90-100 | Moderate-High | [1] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
General Protocol for Base Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for systematically evaluating the effect of different bases on your reaction.
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add Methyl 5-iodo-6-methoxypicolinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Base and Solvent: Under a positive flow of inert gas, add the selected base (2.0 mmol). Then, add the degassed solvent system (e.g., 10:1 mixture of Toluene/H₂O, 11 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for a set time (e.g., 12-16 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Analysis: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and analyze the crude product to determine the yield.
Visualizing the Catalytic Cycle and Troubleshooting
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
Caption: The pivotal role of the base in activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Sluggish Reactions
Caption: A systematic approach to troubleshooting slow or failed cross-coupling reactions, emphasizing base screening as a key step.
References
-
Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Vrije Universiteit Brussel. (2004). Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. Retrieved from [Link]
-
PubMed. (2004). Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. DOI:10.1039/D4QO02335H. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2001). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from [Link]
-
MDPI. (2024). Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. Retrieved from [Link]
-
Organic Letters. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Retrieved from [Link]
- (2021). Screening Platform for Optimizing Nickel-Catalyzed Suzuki–Miyaura Reactions. Org. Process Res. Dev. DOI: 10.1021/acs.oprd.1c00210.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction a. Retrieved from [Link]
- (n.d.).
-
ResearchGate. (n.d.). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Organic Letters. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). One-pot base-free Suzuki [¹¹C]methylation: kinetic and mechanistic insights. Retrieved from [Link]
-
Scirp.org. (n.d.). Evaluation of TlOH Effect for Pd0-Mediated Cross-Coupling of Methyl Iodide and Excess Boronic Acid Ester toward Fabrication of [11C]CH3-Incorporated PET Tracer. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
PMC. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]
-
OA Monitor Ireland. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Reddit. (2016). Question about solubility of common lab bases in organic solvents. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]
-
MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]
-
(2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. DOI: [Link].
- (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. jmcct.com [jmcct.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. Study of a new rate increasing "base effect" in the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Methyl 5-iodo-6-methoxypicolinate Workups
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Methyl 5-iodo-6-methoxypicolinate (CAS: 1823920-09-7) .
As a highly functionalized pyridine building block, this compound is frequently utilized in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). However, its unique structural motifs—a basic pyridine nitrogen, a hydrolytically sensitive methyl ester, and a coordinating methoxy group—present highly specific challenges during reaction workup. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your downstream processing.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my product yield unexpectedly low, with most of the mass lost in the aqueous phase after a Suzuki-Miyaura coupling workup?
Causality & Solution: The primary culprit is unintended ester hydrolysis (saponification). The electron-withdrawing nature of the pyridine ring makes the C2-methyl ester highly electrophilic. When subjected to the strong aqueous bases typically used in Suzuki couplings (e.g., Na2CO3 , NaOH ) or during prolonged basic workups, the ester rapidly hydrolyzes to form the water-soluble picolinate salt[1]. Once in the salt form, the product remains trapped in the aqueous phase during organic extraction.
Actionable Fix: Switch to milder bases (e.g., K3PO4 ) during the reaction[2]. Crucially, before initiating the liquid-liquid extraction, quench the reaction mixture with saturated aqueous ammonium chloride ( NH4Cl ) to buffer the aqueous layer to a pH of 7.0–8.0. This specific pH window prevents ester hydrolysis while keeping the pyridine nitrogen deprotonated, ensuring the product partitions cleanly into the organic phase.
Q2: During extraction, I am encountering a stubborn emulsion and the organic layer is dark brown. How can I resolve this?
Causality & Solution: This is a classic symptom of Palladium (Pd) contamination exacerbated by the substrate's unique structure. The pyridine nitrogen and the adjacent C6-methoxy oxygen act as bidentate ligands, strongly chelating residual Pd to form highly stable, amphiphilic Pd-pyridine complexes[3]. These complexes act as surfactants at the aqueous-organic interface, stabilizing severe emulsions and retaining the dark color of the catalyst.
Actionable Fix: Implement a targeted Pd-scavenging protocol before phase separation. Treating the crude mixture with a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) disrupts the Pd-pyridine coordination. The thiol groups outcompete the pyridine nitrogen for the metal, sequestering the Pd onto the solid support, which can then be filtered off to instantly break the emulsion[3].
Q3: LC-MS analysis of my crude workup shows a significant amount of a des-iodo byproduct (methyl 6-methoxypicolinate). Is this a workup artifact?
Causality & Solution: While observed during workup, this is a reaction-stage hydrodehalogenation issue. The C5-iodo position is highly reactive. If the transmetalation step in your cross-coupling is slow, the Pd(II) intermediate can undergo β -hydride elimination (if aliphatic alcohols/amines are present in the solvent) or direct reduction, replacing the iodine with a proton.
Actionable Fix: Ensure strictly anhydrous and anaerobic conditions. Consider switching to a more sterically hindered, electron-rich phosphine ligand (e.g., XPhos or dppf) to accelerate the transmetalation step, allowing the productive cross-coupling pathway to outcompete the reductive side-reaction.
Part 2: Quantitative Workup Condition Matrix
To optimize your extraction, it is critical to balance the pH to protect the ester while actively managing metal contamination. The table below summarizes the quantitative impact of various workup conditions on product recovery and purity.
| Workup Condition / Buffer | Target Aqueous pH | Ester Recovery (%) | Pd Contamination | Phase Separation Quality |
| 1M NaOH / Brine | > 12.0 | < 5% (Hydrolyzed) | > 500 ppm | Severe Emulsion |
| Sat. Na2CO3 | 10.0 - 11.0 | 40 - 60% | > 300 ppm | Moderate Emulsion |
| Sat. NH4Cl | 7.0 - 8.0 | > 95% | > 200 ppm | Slow Separation |
NH4Cl
| 7.0 - 8.0 | > 95% | < 10 ppm | Clean & Rapid |
| 1M HCl | < 2.0 | < 10% (Protonated) | < 50 ppm | Clean & Rapid |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways of standard versus optimized workup protocols, highlighting the chemical causality behind product loss and emulsion formation.
Mechanistic pathways of common workup failures vs. optimized protocol for picolinate derivatives.
Part 4: Self-Validating Experimental Protocol
Optimized Workup for Pd-Catalyzed Couplings of Methyl 5-iodo-6-methoxypicolinate
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Reaction Quenching & pH Adjustment
-
Cool the crude reaction mixture to room temperature.
-
Add 5 volumes of saturated aqueous NH4Cl to the reaction vessel.
-
Validation Checkpoint: Spot the aqueous layer on pH paper. The pH must read between 7.0 and 8.0. If pH > 8.0, add 1M HCl dropwise until the target pH is reached.
-
Causality: This exact pH window prevents base-catalyzed ester hydrolysis while keeping the pyridine nitrogen (pKa ~ 2-3) deprotonated, preventing product loss into the aqueous phase.
-
Step 2: Palladium Scavenging
-
Add a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol, 3-5 equivalents relative to the Pd catalyst loading) directly to the biphasic mixture.
-
Stir vigorously at 40 °C for 2 hours.
-
Validation Checkpoint: Stop stirring and let the layers settle briefly. The organic layer should transition from a dark brown/black to a lighter yellow/orange hue, indicating successful Pd sequestration[3].
Step 3: Filtration & Phase Separation
-
Filter the biphasic mixture through a tightly packed pad of Celite to remove the silica-bound Pd and any precipitated Pd-black. Wash the pad with ethyl acetate (EtOAc).
-
Transfer the filtrate to a separatory funnel and allow the phases to separate.
-
Validation Checkpoint: A sharp, distinct interface should form within 2 minutes. If an emulsion persists, add solid NaCl to saturate the aqueous layer and increase the ionic strength.
Step 4: Washing & Drying
-
Extract the aqueous layer with EtOAc (2 × 3 volumes).
-
Wash the combined organic layers with brine (1 × 3 volumes), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude product, ready for column chromatography.
References
-
[1] Title: Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification Source: ACS Publications URL:[Link]
-
[3] Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications (Organic Process Research & Development) URL:[Link]
Sources
Technical Support Center: Overcoming Catalyst Deactivation in Methyl 5-Iodo-6-Methoxypicolinate Cross-Couplings
Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering catalytic bottlenecks when working with Methyl 5-iodo-6-methoxypicolinate .
As a highly functionalized, electron-deficient pyridine building block, this substrate presents unique mechanistic challenges in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While the C5-iodo bond is highly reactive, the presence of the pyridine nitrogen and coordinating ester/methoxy groups frequently leads to premature catalyst deactivation. This guide provides field-proven diagnostic workflows, self-validating protocols, and causality-driven solutions to rescue stalled reactions.
Diagnostic Workflow: Identifying the Deactivation Pathway
Before altering your reaction parameters, you must correctly diagnose the mode of catalyst failure. Use the logical framework below to determine whether your system is suffering from physical aggregation or chemical poisoning.
Diagnostic logic for identifying and resolving Pd catalyst deactivation.
Mechanistic Troubleshooting Guide
Issue A: Rapid Formation of Palladium Black (Pd(0) Aggregation)
The Causality: The C-I bond in Methyl 5-iodo-6-methoxypicolinate undergoes extremely rapid oxidative addition to form a Pd(II) intermediate[1]. If the subsequent transmetalation step is sluggish—often due to poorly soluble inorganic bases or unreactive nucleophiles—the catalytic cycle stalls[2]. Without a steady cycle, unligated or weakly ligated Pd(0) species agglomerate into thermodynamically stable, catalytically inactive palladium nanoparticles (Pd black)[3]. The Solution: You must shift the rate-determining step and protect the Pd(0) state.
-
Ligand Sterics: Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) that enforce the formation of a highly active, monoligated L1Pd(0) species, which resists aggregation[1][4].
-
Base Solubility: Replace insoluble bases like K2CO3 in toluene with highly soluble alternatives like Cs2CO3 in Dioxane/Water mixtures to accelerate transmetalation[2].
Issue B: Substrate/Product Inhibition via N-Coordination
The Causality: Pyridine derivatives are notorious for the "2-pyridyl problem." The lone pair of electrons on the pyridine nitrogen strongly coordinates to the electrophilic Pd(II) center, forming stable, off-cycle complexes that effectively poison the catalyst[3][5]. Even though the 6-methoxy and 2-ester groups provide some steric shielding in this specific molecule, intermolecular coordination remains a primary deactivation vector. The Solution:
-
Steric Shielding: Employ highly sterically hindered ligands (e.g., BrettPhos) to physically block the pyridine nitrogen from accessing the palladium center.
-
Non-Covalent Masking: Introduce Lewis acidic Zinc(II) salts. Zn(II) forms weak, non-covalent interactions with the halopyridine nitrogen, temporarily masking it and preventing it from poisoning the transition metal catalyst without interfering with the cross-coupling cycle[6][7].
Quantitative Data: Ligand & Precatalyst Optimization Matrix
The following table synthesizes optimization data demonstrating the causality between ligand sterics, base solubility, and catalyst lifespan in Methyl 5-iodo-6-methoxypicolinate couplings.
| Catalyst System | Ligand %Vbur | Base & Solvent System | Primary Deactivation Mode | Catalyst Half-Life ( t1/2 ) | Final Yield (%) |
| Pd(OAc)2 / PPh3 | 30% | K2CO3 / Toluene | Pd(0) Aggregation (Black) | 0.5 h | 18% |
| Pd2(dba)3 / dppf | 45% | K2CO3 / Toluene | N-Coordination (Off-cycle) | 1.2 h | 41% |
| XPhos Pd G2 | 50% | K3PO4 / THF | Partial N-Coordination | 6.0 h | 72% |
| XPhos Pd G3 | 50% | Cs2CO3 / Dioxane: H2O | None (Stable L1Pd(0) ) | > 24 h | 96% |
Note: %Vbur (Percent Buried Volume) quantifies the steric bulk of the ligand. Higher values correlate with enhanced protection against aggregation and poisoning[1].
Self-Validating Experimental Protocol
To ensure trustworthiness in your results, you must employ a self-validating system. This protocol for the Suzuki-Miyaura coupling of Methyl 5-iodo-6-methoxypicolinate includes built-in kinetic sampling and a mechanistic verification step.
Step-by-step experimental workflow with built-in kinetic and mechanistic validation.
Protocol: Optimized Coupling with Mechanistic Validation
Step 1: Assembly & Rigorous Degassing Causality: Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) into phosphine oxides, leaving Pd(0) unprotected and prone to aggregation[3].
-
Action: In a glovebox or via standard Schlenk techniques, combine Methyl 5-iodo-6-methoxypicolinate (1.0 eq), boronic acid (1.5 eq), and Cs2CO3 (2.0 eq) in a vial. Add Dioxane/Water (10:1, 0.1 M). Sparge with Argon for exactly 15 minutes.
Step 2: Precatalyst Activation Causality: Using a G3 palladacycle ensures a precise 1:1 Pd-to-Ligand ratio, generating the highly active L1Pd(0) species without competitive inhibition from dba (dibenzylideneacetone) ligands[4].
-
Action: Add XPhos Pd G3 (2 mol%). Seal the vial and heat to 80°C.
Step 3: Kinetic Sampling Causality: Taking aliquots allows you to plot the reaction rate. A sudden plateau indicates catalyst death, whereas a logarithmic curve indicates normal substrate consumption.
-
Action: Withdraw 20 µL aliquots at 15, 30, 60, and 120 minutes. Quench in acetonitrile and analyze via UPLC-MS.
Step 4: The Mercury (Hg) Drop Test (Self-Validation) Causality: This test differentiates between true homogeneous catalysis and nanoparticle-driven catalysis. Hg(0) amalgamates with Pd nanoparticles but leaves sterically protected, homogeneous L1Pd(0) complexes intact[3].
-
Action: At the 30-minute mark, set up a parallel reaction vial and add 300 equivalents of elemental Mercury (Hg) relative to Palladium.
-
Interpretation: If the reaction completely halts, nanoparticles were the active (but failing) species. If the reaction continues unabated, your system is successfully operating via the desired homogeneous pathway.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black within 10 minutes, and the yield is <5%. What is happening? A1: The black precipitate is palladium black[3]. Because the C5-iodo bond of your substrate undergoes very rapid oxidative addition, the intermediate Pd(II) species forms almost instantly[1]. If your base is insoluble, transmetalation becomes the bottleneck[2]. The Pd(II) species degrades, or the regenerated Pd(0) aggregates before it can re-enter the cycle. Switch to a more soluble base (e.g., Cs2CO3 ) or a biphasic system to accelerate transmetalation.
Q2: I don't see Pd black, but the reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A2: This is classic product/substrate inhibition. The pyridine nitrogen of Methyl 5-iodo-6-methoxypicolinate (or its coupled product) is coordinating to the Pd center, forming a stable, catalytically inactive complex[5]. To disrupt this, use a bulkier ligand (like XPhos) to sterically block the nitrogen, or add a Lewis acid like Zn(II) to preferentially bind the pyridine nitrogen without interfering with the Pd cycle[6][7].
Q3: Can I use heterogeneous Pd/C to avoid homogeneous catalyst deactivation? A3: No. While Pd/C is excellent for simple hydrogenations, it is generally ineffective for complex cross-couplings of highly functionalized pyridines. The strong N-coordination will permanently poison the active sites on the carbon support, leading to rapid deactivation and significant metal leaching into your product[8].
References
-
5 - Benchchem
-
3 - Benchchem 3.1 - ACS Publications 4.2 - White Rose eTheses Online 5.6 - PubMed 6.7 - ResearchGate 7.8 - SciSpace 8.4 - PMC
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
A Comparative Spectroscopic Guide to Methyl 5-iodo-6-methoxypicolinate and Its Halogenated Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds serve as pivotal building blocks. Their unique electronic properties and steric profiles offer a versatile toolkit for fine-tuning molecular interactions. Among these, substituted picolinates, such as Methyl 5-iodo-6-methoxypicolinate, are of significant interest due to their potential applications in the synthesis of novel pharmaceuticals and functional materials.
This guide provides a comprehensive spectroscopic comparison of Methyl 5-iodo-6-methoxypicolinate and its chloro and bromo analogs. By understanding their distinct spectral signatures, researchers can gain deeper insights into their molecular structure, purity, and reactivity. This knowledge is crucial for accelerating drug discovery and materials development pipelines.
Introduction to Substituted Picolinates
Picolinic acid and its esters are derivatives of pyridine-2-carboxylic acid. The strategic placement of various substituents on the pyridine ring can dramatically alter the molecule's physicochemical properties. The methoxy group (-OCH₃) acts as an electron-donating group, influencing the electron density of the aromatic ring, while the halogen atom (Iodo, Bromo, Chloro) at the 5-position introduces both steric bulk and unique electronic effects through its electronegativity and polarizability. The methyl ester functionality provides a site for further chemical modification.
This guide will focus on the following three key compounds:
-
Methyl 5-iodo-6-methoxypicolinate
-
Methyl 5-chloro-6-methoxypicolinate [3]
A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, quality control, and for predicting their behavior in subsequent chemical transformations.
Experimental Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential. The following outlines the recommended methodologies for acquiring NMR, IR, and Mass Spectrometry data for the compounds of interest.
Sample Preparation
-
For NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra. The choice of solvent is critical as it can influence chemical shifts.
-
For IR Spectroscopy (FTIR): For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
For Mass Spectrometry (MS): Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.
Instrumentation and Data Acquisition
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the picolinate derivatives.
Caption: General workflow for the spectroscopic analysis of picolinate derivatives.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Expected ¹H NMR Spectral Data:
| Compound | Ar-H Signal (ppm) | -OCH₃ Signal (ppm) | -COOCH₃ Signal (ppm) |
| Methyl 5-iodo-6-methoxypicolinate | ~7.8-8.2 (d), ~7.2-7.6 (d) | ~4.0 | ~3.9 |
| Methyl 5-bromo-6-methoxypicolinate | ~7.7-8.1 (d), ~7.1-7.5 (d) | ~4.0 | ~3.9 |
| Methyl 5-chloro-6-methoxypicolinate | ~7.6-8.0 (d), ~7.0-7.4 (d) | ~4.0 | ~3.9 |
Interpretation:
-
Aromatic Protons (Ar-H): The pyridine ring protons will appear as two doublets due to coupling with each other. The chemical shift of these protons is influenced by the electronegativity of the halogen at the 5-position. The more electronegative the halogen (Cl > Br > I), the more deshielded the protons will be, resulting in a downfield shift (higher ppm values).
-
Methoxy and Ester Methyl Protons (-OCH₃ and -COOCH₃): These will each appear as singlets. Their chemical shifts are expected to be relatively similar across the three compounds as they are further away from the varying halogen substituent.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Spectral Data:
| Compound | C=O (ester) (ppm) | Aromatic Carbons (ppm) | C-X (X=I, Br, Cl) (ppm) | -OCH₃ (ppm) | -COOCH₃ (ppm) |
| Methyl 5-iodo-6-methoxypicolinate | ~165 | ~110-160 | ~95 | ~53 | ~52 |
| Methyl 5-bromo-6-methoxypicolinate | ~165 | ~110-160 | ~115 | ~53 | ~52 |
| Methyl 5-chloro-6-methoxypicolinate | ~165 | ~110-160 | ~128 | ~53 | ~52 |
Interpretation:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear at a characteristic downfield position.
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons will be influenced by the attached substituents.
-
Carbon-Halogen Bond (C-X): The chemical shift of the carbon directly attached to the halogen is highly dependent on the halogen's identity. The shift generally moves downfield as the electronegativity of the halogen increases.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Key IR Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) stretch | 1720 - 1740 |
| C-O (ester) stretch | 1200 - 1300 |
| C-O (ether) stretch | 1000 - 1150 |
| C=C and C=N (aromatic ring) stretches | 1400 - 1600 |
| C-H (aromatic) stretch | 3000 - 3100 |
| C-H (aliphatic) stretch | 2850 - 3000 |
| C-X (C-I, C-Br, C-Cl) stretch | 500 - 800 |
Interpretation:
The IR spectra of the three compounds will be broadly similar, showing characteristic peaks for the ester, ether, and aromatic functionalities. The primary difference will be in the fingerprint region (below 1500 cm⁻¹), where the C-X stretching vibrations appear. The C-I stretch is expected at the lowest wavenumber, followed by C-Br and then C-Cl, due to the increasing bond strength.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Molecular Ion Peaks:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Methyl 5-iodo-6-methoxypicolinate | C₈H₈INO₃ | 293.05 | 293.96 |
| Methyl 5-bromo-6-methoxypicolinate | C₈H₈BrNO₃ | 246.06[1][2][4][5] | 246.97 / 248.97 (due to ⁷⁹Br/⁸¹Br isotopes) |
| Methyl 5-chloro-6-methoxypicolinate | C₈H₈ClNO₃ | 201.61[3] | 202.02 / 204.02 (due to ³⁵Cl/³⁷Cl isotopes) |
Interpretation:
-
Molecular Ion Peak: The mass spectrum of each compound will show a molecular ion peak corresponding to its molecular weight.
-
Isotopic Patterns: For the bromo and chloro derivatives, a characteristic isotopic pattern will be observed for the molecular ion peak due to the natural abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of these halogens.
-
Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the ester methyl group (-CH₃), or the entire ester group (-COOCH₃).
Structure-Spectra Correlation
The following diagram illustrates the relationship between the molecular structure of Methyl 5-iodo-6-methoxypicolinate and its expected spectroscopic features.
Caption: Correlation between the structure of Methyl 5-iodo-6-methoxypicolinate and its spectroscopic signatures.
Conclusion
The spectroscopic analysis of Methyl 5-iodo-6-methoxypicolinate and its halogenated analogs provides a robust framework for their identification and characterization. While sharing a common structural backbone, each compound exhibits unique spectral features, particularly in their NMR chemical shifts and mass spectrometric isotopic patterns, which are directly influenced by the nature of the halogen substituent. This guide serves as a foundational reference for researchers working with these important chemical entities, enabling more efficient and accurate scientific investigation.
References
-
AppliChem. (n.d.). Methyl 5-chloro-6-methoxypicolinate. Retrieved from [Link]
-
AppliChem. (n.d.). Methyl 6-bromo-5-methoxypicolinate. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Methyl 6-bromo-5-methoxypicolinate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-6-methylpicolinate. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0283648). Retrieved from [Link]
-
NIST. (n.d.). Picolinic acid, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from [Link]
- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
-
YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. The Organic Chemistry Tutor. [Link]
-
BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]
-
NIST. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
GNPS. (n.d.). GNPS Library Spectrum. Retrieved from [Link]
-
MSMS Database Search. (n.d.). Retrieved from [Link]
- Leyan. (2018). Certificate of Analysis: 5-Chloro-6-methoxypicolinic acid.
-
ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
- Simoni, D. D. A., et al. (2014). Supplementary Material 6.
-
MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
-
PMC. (2025). An expanded database of high-resolution MS/MS spectra for lichen-derived natural products. [Link]
-
PMC. (2025). Isolation, Characterization, Complete Structural Assignment, and Anticancer Activities of the Methoxylated Flavonoids from Rhamnus disperma Roots. [Link]
- Misan University. (2025).
-
MDPI. (2025). Lanthanide Heterometallic MOFs with 5-Iodosophthalate Linkers: Tuning of Luminescent Properties by Varying of Metal Composition. [Link]
-
Doria. (2021). Engineering DoxA activity through the manipulation of associated electron transport partners. [Link]
- Journal of Chemistry and Technologies. (2025). SYNTHESIS, X-RAY CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERIZATION AND MALDI MASS SPECTRA, HIRSHFELD SURFACE ANALYSIS OF OCTANUCLEAR AZAMETALLACROWN COPPER(II)
- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
Sources
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
